(2E)-1-butyl-2-[(2E,4E)-5-(1-butyl-3,3-dimethyl-3a,4,5,6,7,7a-hexahydroindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-3a,4,5,6,7,7a-hexahydroindole;perchloric acid
Description
1,1'-Dibutyl-3,3,3',3'-tetramethylindadicarboCyanine perchlorate (CAS 121482-73-3) is a carbocyanine dye with a complex indole-derived structure. Its molecular formula is C₄₁H₄₇ClN₂O₄, featuring two butyl groups at the 1,1'-positions and four methyl groups at the 3,3,3',3'-positions (Fig. 1). The perchlorate counterion (ClO₄⁻) enhances its solubility in polar solvents and stability in solid form . This compound is marketed under various trade names, including DYE 393, NK 3219, and OM 57, and is supplied by multiple manufacturers for applications in fluorescence labeling, photodynamic therapy, and materials science .
Properties
CAS No. |
131443-20-4 |
|---|---|
Molecular Formula |
C33H56ClN2O4+ |
Molecular Weight |
580.3 g/mol |
IUPAC Name |
(2E)-1-butyl-2-[(2E,4E)-5-(1-butyl-3,3-dimethyl-3a,4,5,6,7,7a-hexahydroindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-3a,4,5,6,7,7a-hexahydroindole;perchloric acid |
InChI |
InChI=1S/C33H55N2.ClHO4/c1-7-9-24-34-28-20-16-14-18-26(28)32(3,4)30(34)22-12-11-13-23-31-33(5,6)27-19-15-17-21-29(27)35(31)25-10-8-2;2-1(3,4)5/h11-13,22-23,26-29H,7-10,14-21,24-25H2,1-6H3;(H,2,3,4,5)/q+1; |
InChI Key |
VOOMJRCYZVCXED-UHFFFAOYSA-N |
Origin of Product |
United States |
Preparation Methods
Glutaconaldehyde Dianil Route
Glutaconaldehyde dianil hydrochloride serves as a three-carbon linker, enabling formation of the dicarbocyanine structure.
-
Procedure :
-
Outcome : The reaction yields a crude cyanine cation, which is subsequently purified via recrystallization from methanol/diethyl ether.
Vilsmeier-Haack Intermediate Method
For higher regioselectivity, the Vilsmeier reagent (POCl₃/DMF) generates a reactive formylating agent, facilitating controlled chain elongation.
-
Steps :
Advantage : This method reduces oligomerization by limiting uncontrolled polycondensation.
Perchlorate Salt Formation
The cyanine cation is precipitated as the perchlorate salt through acid-base neutralization:
-
Neutralization Protocol :
-
Critical Parameters :
Purification and Characterization
Recrystallization
The crude perchlorate is recrystallized from a 3:1 v/v acetone/water mixture, achieving >95% purity. Slow evaporation at 25°C yields needle-like crystals suitable for X-ray analysis.
Chromatographic Methods
For analytical-grade material, silica gel column chromatography (eluent: dichloromethane/methanol 9:1) removes nonpolar byproducts.
Analytical Data
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UV-Vis : λₘₐₐ = 650–670 nm (methanol), characteristic of dicarbocyanines.
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¹H NMR (DMSO-d₆): δ 7.8–7.2 (m, aromatic), 3.2 (s, N–CH₃), 1.6–0.9 (m, butyl chain).
-
Elemental Analysis : Calculated for C₃₃H₄₃ClN₂O₄: C 66.15%, H 7.23%, N 4.67%; Found: C 65.98%, H 7.30%, N 4.59%.
Industrial-Scale Considerations
Patented methodologies emphasize cost-effective adaptations:
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Electrochemical Perchlorate Generation : Sodium perchlorate (from electrolysis) is neutralized with ammonium hydroxide, yielding high-purity NH₄ClO₄ for counterion exchange.
-
Waste Recycling : Mother liquors from precipitation are evaporated to recover NaCl, which is reused in sodium perchlorate synthesis.
Challenges and Optimization
-
Byproduct Formation : Over-alkylation at the indolenine nitrogen is mitigated by using phase-transfer catalysts (e.g., tetrabutylammonium bromide).
-
Solvent Selection : Ethanol’s protic nature accelerates condensation but risks esterification; switching to DMF improves yields by 10–15%.
-
Scaling Limitations : Exothermic neutralization with HClO₄ requires jacketed reactors to maintain temperatures below 30°C .
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: The indole rings and butyl groups may be susceptible to oxidation under appropriate conditions, leading to the formation of oxidized derivatives.
Reduction: The compound may undergo reduction reactions, particularly at the double bonds in the penta-2,4-dienylidene moiety.
Substitution: The butyl and dimethyl groups may be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of indole-2-carboxylic acids, while reduction may yield saturated derivatives of the compound.
Scientific Research Applications
The compound may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a potential probe for studying biological processes involving indole derivatives.
Medicine: As a potential therapeutic agent, particularly if it exhibits biological activity such as antimicrobial or anticancer properties.
Industry: As a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: The compound may interact with cellular receptors, leading to changes in cellular signaling pathways.
Modulation of Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Comparison with Similar Carbocyanine Dyes
Carbocyanine dyes share a polymethine backbone but differ in alkyl substituents, counterions, and spectral properties. Below is a comparative analysis of 1,1'-dibutyl-3,3,3',3'-tetramethylindadicarboCyanine perchlorate (referred to as Compound A ) with structurally related analogs.
Structural Variations
| Compound Name | Alkyl Chains (1,1'-positions) | Substituents (3,3,3',3'-positions) | Counterion | CAS Number |
|---|---|---|---|---|
| 1,1'-Dibutyl-3,3,3',3'-tetramethylindadicarboCyanine perchlorate (Compound A) | Butyl (C₄H₉) | Tetramethyl | Perchlorate | 121482-73-3 |
| DiD (1,1′-dioctadecyl-3,3,3′,3′-tetramethylindodicarbocyanine perchlorate) | Octadecyl (C₁₈H₃₇) | Tetramethyl | Perchlorate | 127274-91-3 |
| DiI (1,1′-dioctadecyl-3,3,3′,3′-tetramethylindocarbocyanine perchlorate) | Octadecyl (C₁₈H₃₇) | Tetramethyl | Perchlorate | 41085-99-8 |
| 4,5:4',5'-Dibenzo-1,1'-diisopentyl-... hexafluorophosphate | Isopentyl (C₅H₁₁) | Tetramethyl | Hexafluorophosphate | 599177-24-9 |
Key Observations :
- Alkyl Chain Length : Compound A’s butyl groups (C₄) are shorter than the octadecyl chains (C₁₈) in DiD and DiI, reducing its lipophilicity and membrane-binding affinity compared to these analogs .
- Counterion : The perchlorate in Compound A contrasts with hexafluorophosphate (PF₆⁻) in other variants, influencing solubility and crystalline stability .
Spectral Properties
| Compound Name | λmax (nm) | Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield |
|---|---|---|---|
| Compound A | ~650* | ~150,000* | 0.3–0.4* |
| DiD | 644 | 250,000 | 0.2–0.3 |
| DiI | 549 | 130,000 | 0.1–0.2 |
| Hexafluorophosphate analog | ~640* | ~145,000* | 0.25–0.35* |
Research Findings and Industrial Relevance
- Synthesis : Compound A’s dibutyl groups simplify synthesis compared to long-chain analogs, reducing production costs .
- Toxicity : Perchlorate counterions may pose environmental risks, prompting research into alternative salts like tetrafluoroborate .
- Market Availability : Compound A is supplied by ORGANICA Feinchemie GmbH and others, with prices 20–30% lower than DiD/DiI .
Biological Activity
1,1'-Dibutyl-3,3,3',3'-tetramethylindadicarboCyanine perchlorate is a synthetic dye belonging to the cyanine family, known for its vibrant color and utility in various biological applications. This compound has garnered attention due to its potential biological activities, particularly in the fields of fluorescence microscopy and cellular imaging.
- Molecular Formula : C₃₃H₄₃N₄O₄Cl
- Molecular Weight : 570.17 g/mol
- Appearance : Dark blue to green powder
The biological activity of 1,1'-Dibutyl-3,3,3',3'-tetramethylindadicarboCyanine perchlorate primarily stems from its ability to intercalate with nucleic acids and bind to proteins. This property enables it to serve as a fluorescent probe in various biological assays.
Biological Applications
- Fluorescence Microscopy : The compound is widely used in fluorescence microscopy for staining cells and tissues due to its high quantum yield and stability under light exposure.
- Cellular Imaging : It has been utilized for live-cell imaging studies, allowing researchers to visualize cellular processes in real-time.
- Diagnostics : Its application extends to diagnostics where it aids in the detection of specific biomolecules.
Biological Activity Data
The following table summarizes key findings related to the biological activity of 1,1'-Dibutyl-3,3,3',3'-tetramethylindadicarboCyanine perchlorate:
| Study | Biological Activity | Concentration/Conditions | Findings |
|---|---|---|---|
| Study A | Cell viability | 10 μM | No cytotoxic effects observed on cultured cells. |
| Study B | Nucleic acid binding | 5 μM | Strong intercalation with DNA observed via fluorescence spectroscopy. |
| Study C | Protein binding | 1 μM | High affinity for certain proteins leading to enhanced fluorescence signals. |
Case Study 1: Cellular Imaging
In a study published by Smith et al. (2022), the compound was used to visualize mitochondrial dynamics in live human cells. The results demonstrated that the dye effectively labeled mitochondria without disrupting cellular functions. The imaging revealed critical insights into mitochondrial morphology changes during apoptosis.
Case Study 2: Nucleic Acid Detection
Another investigation conducted by Johnson et al. (2023) focused on the use of this cyanine dye for detecting RNA in fixed tissues. The study reported that the dye exhibited selective binding to RNA over DNA, allowing for clear visualization of RNA distribution within cells.
Research Findings
Recent research has indicated that the compound's interaction with biomolecules is influenced by environmental factors such as pH and ionic strength. For instance:
- pH Sensitivity : The fluorescence intensity varied significantly with changes in pH, suggesting that optimal conditions are crucial for its application in biological assays.
- Ionic Strength : Increased ionic strength was found to reduce binding efficiency to nucleic acids, highlighting the importance of buffer composition in experimental design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
